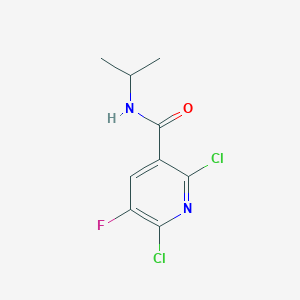

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

CAS No.: 680217-86-1

Cat. No.: VC3783203

Molecular Formula: C9H9Cl2FN2O

Molecular Weight: 251.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680217-86-1 |

|---|---|

| Molecular Formula | C9H9Cl2FN2O |

| Molecular Weight | 251.08 g/mol |

| IUPAC Name | 2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C9H9Cl2FN2O/c1-4(2)13-9(15)5-3-6(12)8(11)14-7(5)10/h3-4H,1-2H3,(H,13,15) |

| Standard InChI Key | BWDNIEVARMJBPY-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)C1=CC(=C(N=C1Cl)Cl)F |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=C(N=C1Cl)Cl)F |

Introduction

Chemical Structure and Identity

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide belongs to the class of halogenated pyridine derivatives. Its structure consists of a pyridine ring with chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an N-isopropylcarboxamide group at position 3. This structural arrangement provides the compound with specific chemical reactivity patterns that make it valuable in synthetic organic chemistry.

Basic Chemical Identity

| Parameter | Information |

|---|---|

| CAS Number | 680217-86-1 |

| Molecular Formula | C₉H₉Cl₂FN₂O |

| Molecular Weight | 251.08 g/mol |

| IUPAC Name | 2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide |

| Synonyms | 2,6-Dichloro-5-fluoro-N-(1-methylethyl)-3-pyridinecarboxamide |

| InChI Key | BWDNIEVARMJBPY-UHFFFAOYSA-N |

The compound's systematic structure provides a foundation for understanding its reactivity and applications in synthetic chemistry . The three halogen substituents (two chlorine atoms and one fluorine atom) on the pyridine ring impart specific electronic properties that influence the compound's behavior in chemical reactions.

Structural Features

The key structural features of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide include:

-

A pyridine core serving as the main heterocyclic scaffold

-

Two chlorine atoms at positions 2 and 6 providing sites for potential nucleophilic substitution

-

A fluorine atom at position 5 offering unique electronic effects

-

An N-isopropylcarboxamide group at position 3 providing additional functionality

This arrangement of functional groups creates a molecule with multiple reactive sites that can be selectively utilized in synthetic transformations . The presence of the isopropyl group on the amide nitrogen provides steric effects that can influence reactivity and selectivity in certain reactions.

Physical and Chemical Properties

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide exhibits physical and chemical properties typical of halogenated nicotinamide derivatives, making it suitable for specific applications in chemical synthesis.

Chemical Reactivity

The chemical reactivity of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is primarily determined by its halogenated pyridine structure and the amide functionality:

-

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution reactions

-

The fluorine at position 5 provides unique electronic effects and potential for further functionalization

-

The amide group can participate in various transformations including hydrolysis and reduction

These reactive properties make the compound valuable as a synthetic intermediate in the preparation of more complex molecules, particularly in pharmaceutical applications . The compound shows stability under normal conditions but may be reactive toward strong nucleophiles and reducing agents.

Synthesis Methods

The synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide involves several strategic approaches, with the most common routes starting from related nicotinic acid derivatives.

Traditional Synthetic Routes

Traditional synthesis of this compound typically proceeds through the preparation of 2,6-dichloro-5-fluoronicotinic acid or its acid chloride, followed by amidation with isopropylamine. The search results provide information about the synthesis of key precursors that are subsequently converted to the target compound .

A general synthetic approach involves:

-

Preparation of 2,6-dihydroxy-5-fluoronicotinic acid derivatives

-

Conversion to 2,6-dichloro-5-fluoronicotinoyl chloride using chlorinating agents

-

Reaction with isopropylamine to form the final amide product

Alternative Synthetic Approach

Another documented synthetic method involves:

-

Reaction of 2,6-Dihydroxy-5-fluoro-3-cyanopyridine with phosphorus oxychloride

-

Treatment with phosphorus pentachloride

-

Subsequent conversion to 2,6-dichloro-5-fluoronicotinamide

-

Final reaction with isopropylamine to yield the target compound

This approach has been described with the following details:

"A reaction vessel added 2000 mL of phosphorus oxychloride (POCl). The vessel was cooled to 5°-10° C., and 500 g of dry 2,6-Dihydroxy 5-fluoro-3-cyanopyridine was added in portions at a temperature below 30° C. The mixture was heated at 80°-85° C. for 60 minutes and cooled to room temperature. Phosphorus pentachloride (PCl₅), 2200 g, was added, in portions, to the mixture."

This process ultimately yields 2,6-Dichloro-5-fluoronicotinamide, which can be further reacted with isopropylamine to produce 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide.

Applications and Uses

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide has found significant applications in organic synthesis, particularly in pharmaceutical development and research.

| Classification Parameter | Information |

|---|---|

| GHS Classification | Acute Toxicity (Category 4) |

| Hazard Statement | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation mark) |

This classification indicates moderate acute toxicity through multiple routes of exposure (oral, dermal, and inhalation), requiring appropriate precautions during handling .

Related Compounds and Comparisons

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide belongs to a family of structurally related halogenated pyridine derivatives. Understanding these relationships provides context for its chemical behavior and applications.

Structural Analogues

Several closely related compounds appear in the chemical literature and commercial catalogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Relationship |

|---|---|---|---|---|

| 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 | C₆H₃Cl₂FN₂O | 209.01 g/mol | Lacks isopropyl group |

| 2,6-dichloro-5-fluoronicotinoyl chloride | 96568-02-4 | C₆HCl₃FNO | 228.44 g/mol | Acid chloride precursor |

| 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)nicotinamide | N/A | C₁₃H₉Cl₂FN₂O₂ | 315.12 g/mol | Contains 4-methoxyphenyl instead of isopropyl |

These structural variations influence the compounds' physical properties, reactivity patterns, and applications . The differences in the amide portion (isopropyl vs. unsubstituted vs. 4-methoxyphenyl) can significantly affect factors such as:

-

Solubility profile

-

Melting point

-

Stability

-

Binding characteristics in biological systems

-

Synthetic utility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume